N-ethyl-3-nitropyridin-4-amine chemical properties
N-ethyl-3-nitropyridin-4-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-ethyl-3-nitropyridin-4-amine
Introduction
N-ethyl-3-nitropyridin-4-amine is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The presence of both an electron-donating ethylamino group and a potent electron-withdrawing nitro group on the pyridine ring of this molecule creates a unique electronic environment that governs its reactivity and makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the known and predicted chemical properties of N-ethyl-3-nitropyridin-4-amine, offering insights for researchers and scientists engaged in drug development and organic synthesis.
Chemical Identity and Physical Properties
N-ethyl-3-nitropyridin-4-amine is identifiable by the CAS number 562825-95-0.[1][2][3][4][5][6][7][8] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 562825-95-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₉N₃O₂ | [3][7][9][10] |
| Molar Mass | 167.17 g/mol | [1][3][11] |
| Melting Point | 74 °C | [11] |
| Boiling Point | 309.4 °C | [11] |
| Appearance | Solid (predicted) |
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// Edges for the pyridine ring C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [dir=none]; N1 -- C2 [dir=none];
// Substituent edges C4 -- N_amino [dir=none]; N_amino -- H_amino [dir=none]; N_amino -- C_ethyl1 [dir=none]; C_ethyl1 -- C_ethyl2 [dir=none]; C3 -- N_nitro_plus [dir=none]; N_nitro_plus -- O_nitro1 [dir=none]; N_nitro_plus -- O_nitro2 [style=double, dir=none];
// Position nodes C2 [pos="1.5,0!"]; C3 [pos="0.75,-1.3!"]; C4 [pos="-0.75,-1.3!"]; C5 [pos="-1.5,0!"]; C6 [pos="-0.75,1.3!"]; N1 [pos="0.75,1.3!"]; N_amino [pos="-1.5,-2.6!"]; H_amino [pos="-2.5,-2.6!"]; C_ethyl1 [pos="-0.5,-3.9!"]; C_ethyl2 [pos="-1.5,-5.2!"]; N_nitro_plus [pos="1.75,-2.6!"]; O_nitro1 [pos="2.75,-2.0!"]; O_nitro2 [pos="1.75,-3.9!"]; }
Caption: Chemical structure of N-ethyl-3-nitropyridin-4-amine.
Synthesis and Purification
An alternative approach could be the N-alkylation of 4-amino-3-nitropyridine.[13][14] The synthesis of 4-amino-3-nitropyridine itself is well-documented and typically achieved by the nitration of 4-aminopyridine with a mixture of nitric and sulfuric acids.[15][16]
Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a hypothetical procedure based on general methods for similar reactions.
Step 1: Reaction Setup
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or acetonitrile, add ethylamine (2.0-3.0 eq). The excess ethylamine also acts as a base to neutralize the HCl generated during the reaction.
-
Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) can be added.
Step 2: Reaction Conditions
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the substitution.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any salts.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of N-ethyl-3-nitropyridin-4-amine.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for N-ethyl-3-nitropyridin-4-amine are not publicly available, its spectral characteristics can be predicted based on the analysis of its functional groups and related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the five protons of the ethyl group.
-
Pyridine Protons: The pyridine ring protons are expected in the aromatic region (δ 6.0-9.0 ppm). The proton at position 2, being ortho to the ring nitrogen, will likely be the most deshielded. The proton at position 5 will be influenced by the adjacent amino group and the meta nitro group. The proton at position 6 will be ortho to the ring nitrogen.
-
Ethyl Protons: The methylene protons (-CH₂-) of the ethyl group, being adjacent to the nitrogen atom, are expected to appear as a quartet around δ 3.0-3.5 ppm. The methyl protons (-CH₃) will likely be a triplet around δ 1.2-1.5 ppm.
-
Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. It can be identified by its disappearance upon D₂O exchange.[17]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals.
-
Pyridine Carbons: The carbon atoms of the pyridine ring are expected in the range of δ 110-160 ppm. The carbon bearing the nitro group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) will be significantly deshielded. The carbon attached to the amino group (C4) will also show a characteristic shift.
-
Ethyl Carbons: The methylene carbon (-CH₂-) is expected around δ 40-50 ppm, and the methyl carbon (-CH₃) around δ 10-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its various functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (secondary amine) | 3350-3310 (sharp, medium) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 2980-2850 | Stretching |
| C=C, C=N (aromatic ring) | 1600-1450 | Stretching |
| N-O (nitro group) | 1550-1500 (asymmetric) | Stretching |
| N-O (nitro group) | 1360-1300 (symmetric) | Stretching |
| C-N | 1335-1250 | Stretching |
| N-H | 910-665 (broad) | Wagging |
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 167. Given that the molecule contains an odd number of nitrogen atoms, the molecular ion will have an odd mass, consistent with the nitrogen rule.[18][19] The fragmentation pattern is expected to be dominated by α-cleavage, which is characteristic of amines.[4][19] This would involve the loss of a methyl radical (CH₃•) from the ethyl group, leading to a prominent fragment ion at m/z = 152. Other possible fragmentations include the loss of the entire ethyl group, the nitro group, or rearrangements involving the pyridine ring.
Reactivity and Chemical Behavior
The chemical reactivity of N-ethyl-3-nitropyridin-4-amine is dictated by the interplay of its constituent functional groups.
Electronic Effects
-
Amino Group: The N-ethylamino group at the 4-position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Overall, it activates the pyridine ring towards electrophilic substitution.
-
Nitro Group: The nitro group at the 3-position is a powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.
The combination of these opposing effects makes the reactivity of the pyridine ring position-dependent and allows for selective chemical transformations.
Nucleophilicity and Basicity (pKa)
The basicity of the molecule is primarily attributed to the pyridine ring nitrogen and, to a lesser extent, the exocyclic amino nitrogen. The pKa of pyridine is approximately 5.2. The electron-donating ethylamino group at the 4-position increases the electron density on the ring nitrogen, thus increasing its basicity. Conversely, the electron-withdrawing nitro group at the 3-position decreases the basicity. Theoretical studies on substituted aminopyridines suggest that electron-withdrawing groups generally lower the pKa.[20][21] While an experimental value is not available, the pKa of N-ethyl-3-nitropyridin-4-amine is predicted to be lower than that of 4-aminopyridine (pKa ≈ 9.2) due to the influence of the nitro group.
Potential Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as H₂/Pd-C, SnCl₂, or Fe/HCl. This would yield N⁴-ethylpyridine-3,4-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems like imidazopyridines.
-
Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation with acyl chlorides or anhydrides, and further alkylation.
-
Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the nitro group, electrophilic substitution on the pyridine ring is expected to be difficult.
-
Nucleophilic Aromatic Substitution: The molecule itself is a product of nucleophilic aromatic substitution. Further substitution would require the presence of another good leaving group on the ring. Interestingly, in related systems like 3-bromo-4-nitropyridine, reactions with amines have shown a tendency for nitro-group migration, a possibility that should be considered in subsequent reactions of this molecule.[22]
Caption: Reactivity profile of N-ethyl-3-nitropyridin-4-amine.
Applications in Research and Drug Discovery
Nitropyridines are established as crucial intermediates in the synthesis of a wide array of biologically active molecules.[23] They serve as precursors for aminopyridines, which are then incorporated into larger molecular scaffolds. The title compound, N-ethyl-3-nitropyridin-4-amine, is a valuable building block for several reasons:
-
Bifunctionality: The presence of both a modifiable amino group and a reducible nitro group allows for sequential and diverse chemical transformations.
-
Scaffold for Bioactive Molecules: The 4-amino-3-nitropyridine core is a key component in the synthesis of various kinase inhibitors and other therapeutic agents. The ethyl group provides a point of variation for structure-activity relationship (SAR) studies.
-
Precursor to Diaminopyridines: As mentioned, reduction of the nitro group provides access to N⁴-ethylpyridine-3,4-diamine. Diaminopyridines are essential for constructing fused heterocyclic systems that are prevalent in medicinal chemistry.
While specific, documented applications of N-ethyl-3-nitropyridin-4-amine are not prevalent in the literature, its structural motifs are found in patented compounds and research programs aimed at developing new drugs.
Safety and Handling
Detailed toxicological data for N-ethyl-3-nitropyridin-4-amine is not available. However, based on the known hazards of related compounds such as 4-amino-3-nitropyridine, it should be handled with care.[15] It is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
N-ethyl-3-nitropyridin-4-amine is a functionalized pyridine derivative with significant potential for applications in organic synthesis and drug discovery. Its chemical properties are defined by the electronic interplay of the ethylamino and nitro substituents, which allows for a range of predictable chemical transformations. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a robust, scientifically grounded overview of its key characteristics, from synthesis and reactivity to its potential applications as a valuable chemical intermediate.
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